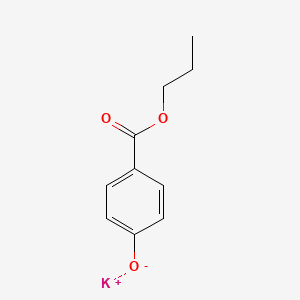

Potassium propyl 4-oxidobenzoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

84930-16-5 |

|---|---|

Molecular Formula |

C10H11KO3 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

potassium;4-propoxycarbonylphenolate |

InChI |

InChI=1S/C10H12O3.K/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h3-6,11H,2,7H2,1H3;/q;+1/p-1 |

InChI Key |

TUMYXYVXTFDMTJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)[O-].[K+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Potassium Propyl 4 Oxidobenzoate

Direct Synthesis Routes via Esterification and Salt Formation

The most common and direct method for producing propylparaben (B1679720), the precursor to potassium propyl 4-oxidobenzoate, is through the esterification of 4-hydroxybenzoic acid with n-propanol. wikipedia.orgspecialchem.comchemicalbook.com This reaction is typically catalyzed by an acid, such as sulfuric acid. specialchem.comchemicalbook.comnih.gov The subsequent step involves the formation of the potassium salt by reacting the resulting propylparaben with a potassium base, such as potassium hydroxide (B78521). orientjchem.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the esterification reaction is highly dependent on the reaction conditions and the catalyst used. Key parameters that are often optimized include temperature, reaction time, and the molar ratio of reactants. google.com

Reaction Conditions:

Temperature: The esterification is typically carried out under reflux conditions. chemicalbook.comnih.gov The reaction temperature can range from 120 to 200°C. google.com

Time: Reaction times can vary from a few hours to over 70 hours, depending on the desired conversion rate and other reaction parameters. google.comnih.gov

Molar Ratio: An excess of n-propanol is often used to drive the equilibrium towards the formation of the ester. chemicalbook.comnih.gov A common molar ratio of 4-hydroxybenzoic acid to n-propanol is 1:3 to 1:4. google.com

Catalyst Systems:

While sulfuric acid is a traditional catalyst, research has explored various other catalytic systems to improve yield, selectivity, and environmental friendliness. chemicalbook.commdpi.com

Solid Acid Catalysts: Montmorillonite (B579905) K10 clay has been demonstrated as an effective heterogeneous catalyst for the synthesis of parabens, including propylparaben. chemicalbook.comniscpr.res.in Using 20 wt% of the clay at the reflux temperature of the corresponding alcohol resulted in yields greater than 80%. niscpr.res.in

Dowex H+/NaI: This system has been used for the esterification of 4-hydroxybenzoic acid, achieving a 91% conversion to its ethyl ester after 72 hours of reflux. nih.gov

NKC-9 Macroporous Adsorptive Resin: This resin has been used as a catalyst in the microwave-assisted synthesis of propylparaben, with reaction times of 2-3 hours. google.com

Below is an interactive data table summarizing the optimization of reaction conditions for propylparaben synthesis.

| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) |

| Sulfuric Acid | 1:excess | Reflux | - | - |

| Montmorillonite K10 | - | Reflux | - | >80 |

| Methanesulfonic acid / Choline chloride | 1:1.2 | Reflux | - | 93.4 |

| NKC-9 Resin | 1:3-4 | Microwave | 2-3 | - |

Investigations into Green Chemistry Approaches for Synthesis

In recent years, there has been a significant push towards developing "green" synthetic methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.net

Key principles of green chemistry applied to paraben synthesis include:

Use of Heterogeneous Catalysts: Clay-based catalysts like montmorillonite K10 offer advantages such as easy separation from the reaction mixture and potential for reuse, which aligns with green chemistry principles. niscpr.res.in

Solvent-Free Reactions: Performing esterification under solvent-free conditions can reduce environmental impact and simplify product purification. ijstr.org

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. google.com

Use of Greener Solvents: Research into the use of more environmentally benign solvents is an ongoing area of investigation. cmhrj.comresearchgate.net

Alternative Synthetic Pathways and Precursor Chemistry

While direct esterification is the most common route, alternative synthetic pathways and different precursor chemistries are also being explored.

Derivatization from 4-Hydroxybenzoic Acid Precursors

The primary precursor for propylparaben synthesis is 4-hydroxybenzoic acid. nih.govresearchgate.net This key intermediate can be synthesized through various methods, including the Kolbe-Schmitt reaction, which involves the carboxylation of phenol (B47542). sibran.ru The purity of the final product is highly dependent on the quality of the 4-hydroxybenzoic acid used. sibran.ru

Metabolic studies have shown that parabens can be biotransformed back to 4-hydroxybenzoic acid through hydrolysis. nih.gov This highlights the central role of this precursor in both the synthesis and degradation of these compounds.

Novel Coupling Reactions and Phase-Transfer Catalysis in Synthesis

Phase-Transfer Catalysis (PTC): This methodology offers an efficient and environmentally friendly approach for performing reactions involving anions. ptfarm.pl In the context of synthesizing this compound, PTC can be employed to facilitate the reaction between the propylparaben anion and a potassium salt. ptfarm.plcrdeepjournal.org

Mechanism: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the organic anion from the organic phase to the aqueous phase (or a solid phase) where the inorganic reactant resides. ptfarm.plgoogle.com

Advantages: PTC can lead to higher reaction rates, milder reaction conditions, and improved selectivity. crdeepjournal.orgresearchgate.net It is particularly useful for reactions where the reactants are in different, immiscible phases. ptfarm.pl Both liquid-liquid and solid-liquid PTC systems can be utilized. crdeepjournal.org

Mechanistic Studies of Synthetic Reactions

The esterification of 4-hydroxybenzoic acid with propanol (B110389) under acidic conditions proceeds through a well-established mechanism: wikipedia.orgchemicalbook.com

Protonation of the Carbonyl Oxygen: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. wikipedia.orgchemicalbook.com

Nucleophilic Attack: The alcohol (propanol) acts as a nucleophile and attacks the activated carbonyl carbon. wikipedia.orgchemicalbook.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. wikipedia.orgchemicalbook.com

Deprotonation: The protonated carbonyl group of the ester is deprotonated to yield the final ester product, propylparaben. wikipedia.orgchemicalbook.com

The subsequent formation of the potassium salt is a straightforward acid-base reaction where the phenolic hydroxyl group of the propylparaben is deprotonated by a potassium base.

Comprehensive Structural Elucidation and Solid State Characterization

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies have successfully determined the crystal structure of propyl p-hydroxybenzoate. sci-hub.boxresearchgate.netresearchgate.net These studies reveal that the compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. sci-hub.boxresearchgate.net The specific space group identified for propyl p-hydroxybenzoate is P2₁/c, a common centrosymmetric space group for organic molecules. sci-hub.boxias.ac.in

The formation of potassium propyl 4-oxidobenzoate from propyl p-hydroxybenzoate involves the deprotonation of the phenolic hydroxyl group and the introduction of a potassium cation. This chemical change would necessitate a different packing arrangement to accommodate the ionic interactions between the potassium ion and the phenoxide, leading to distinct unit cell parameters and potentially a different space group.

Table 1: Crystallographic Data for Propyl p-Hydroxybenzoate (PHB)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | sci-hub.boxresearchgate.net |

| Space Group | P2₁/c | sci-hub.boxias.ac.in |

| a | 12.025 Å | sci-hub.box |

| b | 13.802 Å | sci-hub.box |

| c | 11.762 Å | sci-hub.box |

| α | 90° | sci-hub.box |

| β | 108.61° | sci-hub.box |

| γ | 90° | sci-hub.box |

In the solid state of propyl p-hydroxybenzoate, the molecular packing is significantly influenced by hydrogen bonding. ias.ac.in The key interaction is the hydrogen bond formed between the phenolic hydroxyl group (O-H) of one molecule and the carbonyl oxygen (C=O) of the ester group of an adjacent molecule. ias.ac.in This interaction links the molecules into chains or catemers.

Upon conversion to this compound, this hydrogen bonding network is fundamentally altered. The phenolic proton is absent, and a negatively charged phenoxide oxygen and a potassium cation are present. The crystal structure would then be dominated by strong ionic bonds between the K⁺ ion and the phenoxide oxygen (O⁻). Additionally, the potassium ion would likely engage in coordination with the carbonyl oxygen atoms of neighboring molecules. This would replace the directional hydrogen bond network with a more complex set of electrostatic and ion-dipole interactions, leading to a significantly different and likely more densely packed crystal structure. The study of co-crystals involving p-hydroxybenzoic acid reveals the formation of strong O–H···O and N–H···O hydrogen bonds that stabilize the resulting structures. researchgate.net

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. acs.org Different polymorphs of the same compound can exhibit varied physical properties. While other parabens, such as methylparaben, are known to have multiple polymorphic forms, propylparaben (B1679720) has thus far only been reported to exist in a single crystalline form. acs.orgsemanticscholar.org

Crystallization engineering involves the rational design and control of crystallization processes to obtain a desired solid form with specific characteristics. Factors such as solvent choice, temperature, cooling rate, and supersaturation can be manipulated to influence which polymorph crystallizes. For this compound, systematic screening of various crystallization conditions would be necessary to discover potential polymorphs. Techniques like slow evaporation, cooling crystallization, or anti-solvent addition using a range of solvents could be employed to explore its polymorphic landscape. The discovery of new polymorphic forms is critical as they can have different properties.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful non-destructive technique used to analyze crystalline materials in a powdered form. osti.gov It is primarily used for phase identification, as the resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. osti.govnih.gov The pattern consists of a series of peaks, with their positions (in terms of the diffraction angle, 2θ) corresponding to the lattice spacings in the crystal, and their intensities relating to the arrangement of atoms in the unit cell.

For this compound, PXRD would be an essential tool for routine characterization. It could be used to:

Confirm identity: By comparing the experimental pattern to a reference pattern, the identity of the synthesized material can be verified.

Assess phase purity: The presence of sharp, well-defined peaks corresponding to a single phase would indicate a pure sample. The appearance of unexpected peaks would suggest the presence of impurities or other polymorphic forms.

Monitor transformations: PXRD is used to study solid-state transformations, such as the conversion between different polymorphs or the formation of hydrates or solvates. mdpi.com

Analyze solid solutions: Studies on propylparaben have used PXRD to demonstrate the formation of substitutional solid solutions with ethylparaben, indicated by a progressive shift in the diffraction peaks. nih.gov

While no specific PXRD pattern for this compound is published, analysis of propylparaben has shown distinct peaks at 2θ values of approximately 10, 11, 16, 24, 25, and 33 degrees, which are indicative of its crystalline structure. researchgate.netmdpi.com

Electron Microscopy for Microstructural Analysis (e.g., SEM, TEM of crystal morphology)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for visualizing the microstructure of materials at high magnification.

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM, allowing for the visualization of the internal structure of materials, including lattice fringes and defects. While less common for routine analysis of organic crystals compared to SEM, TEM could provide detailed information on the crystallinity and presence of any nanoscale defects within crystals of this compound.

Advanced Spectroscopic Characterization and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For potassium propyl 4-oxidobenzoate, both solution-state and solid-state NMR would provide critical information.

Detailed ¹H and ¹³C NMR Assignments

In the absence of experimental spectra, a predicted analysis anticipates significant shifts compared to propylparaben (B1679720). The deprotonation of the hydroxyl group to form the 4-oxidobenzoate anion would lead to increased electron density on the benzene (B151609) ring. This would cause an upfield shift (to lower ppm values) for the aromatic protons and carbons.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The two pairs of equivalent aromatic protons would likely appear as two distinct signals, both shifted upfield compared to propylparaben.

Propyl Chain Protons: The signals for the propyl group protons (-OCH₂CH₂CH₃) would be less affected but may experience minor shifts.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: All aromatic carbons, especially the carbon bearing the oxygen (C4) and the ortho carbons (C3/C5), are expected to show significant upfield shifts. The carboxyl carbon (C=O) might also be slightly affected.

Propyl Chain Carbons: The carbons of the propyl chain would likely exhibit minimal changes in their chemical shifts.

A detailed assignment would be confirmed using 2D NMR techniques.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 | Upfield shift from ~7.8 ppm | Doublet |

| H-3, H-5 | Upfield shift from ~6.8 ppm | Doublet |

| -OCH₂- | ~4.2 ppm | Triplet |

| -CH₂- | ~1.7 ppm | Sextet |

| -CH₃ | ~1.0 ppm | Triplet |

(Note: Predicted values are relative to propylparaben and would require experimental verification.)

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~168 ppm |

| C-4 | Significant upfield shift from ~160 ppm |

| C-1 | Upfield shift from ~122 ppm |

| C-2, C-6 | Upfield shift from ~132 ppm |

| C-3, C-5 | Upfield shift from ~115 ppm |

| -OCH₂- | ~67 ppm |

| -CH₂- | ~22 ppm |

| -CH₃ | ~10 ppm |

(Note: Predicted values are relative to propylparaben and would require experimental verification.)

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of protons within the propyl chain by showing cross-peaks between adjacent protons (-OCH₂- and -CH₂-, and -CH₂- and -CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This would reveal one-bond correlations between protons and the carbons they are directly attached to, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

Solid-State NMR Studies

Solid-state NMR (ssNMR) would provide information about the structure and dynamics of this compound in its solid, crystalline form.

¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning): This is the most common ssNMR experiment for organic solids. It would provide a ¹³C spectrum of the solid material. The chemical shifts might differ slightly from the solution-state spectrum due to packing effects and the absence of solvent. Polymorphism, if present, could be detected by the appearance of multiple signals for a single carbon position.

³⁹K NMR: As potassium has NMR active nuclei (e.g., ³⁹K), it would be theoretically possible to study the local environment of the potassium ion. chemicalbook.com However, ³⁹K is a quadrupolar nucleus, which often results in very broad signals, making it a challenging nucleus to study. chemicalbook.com High magnetic fields can help to obtain better resolution for such nuclei. docbrown.info

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The formation of the potassium salt would induce significant changes in the vibrational spectra compared to propylparaben.

Analysis of Characteristic Functional Group Vibrations

The most notable changes are expected in the regions corresponding to the phenolic -OH and the carboxyl C=O groups.

O-H Vibrations: The broad O-H stretching band, typically found around 3300 cm⁻¹ in the IR spectrum of propylparaben, would be absent in the spectrum of the potassium salt.

C=O Stretching: The position of the carbonyl (C=O) stretching vibration is sensitive to electronic effects. The formation of the phenoxide ion increases electron donation to the ester group, which could lead to a slight decrease in the C=O bond order and a shift to a lower wavenumber (frequency) in both the IR and Raman spectra.

C-O Stretching: The C-O stretching vibration associated with the former phenolic group would be altered significantly due to the change from a covalent C-OH bond to an ionic C-O⁻K⁺ interaction.

Aromatic C-H and C=C Vibrations: The vibrations of the aromatic ring would also be affected by the change in electron distribution.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=O Stretch (Ester) | Shift to lower wavenumber from ~1710 cm⁻¹ | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-O Stretch (Phenoxide) | Altered from ~1280 cm⁻¹ | IR, Raman |

(Note: Predicted values are relative to propylparaben and would require experimental verification.)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. By measuring the absorption of ultraviolet and visible light, we can identify the electronic transitions occurring within a compound and gain insights into its chromophoric systems.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of propylparaben, the parent compound of this compound, exhibits characteristic absorption maxima that can be attributed to specific electronic transitions within the molecule. sielc.comresearchgate.net The primary chromophore in this compound is the para-substituted benzene ring, which contains a system of conjugated pi (π) electrons. sunderland.ac.uk

The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. For propylparaben, the key electronic transitions are of the π → π* type, which are characteristic of aromatic systems. These transitions involve the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital.

Reports indicate that propylparaben has two main absorption maxima. sielc.comakjournals.com One strong absorption peak is observed around 196 nm, and a second, more informative peak for structural analysis, appears at approximately 256 nm. sielc.com The presence of the hydroxyl group and the ester group as substituents on the benzene ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The non-bonding electrons on the oxygen atoms of the hydroxyl and ester groups can also participate in n → π* transitions, though these are typically weaker and may be masked by the more intense π → π* absorptions.

The UV-Vis absorption data for propylparaben provides a strong indication of the expected spectral behavior of this compound. The deprotonation of the phenolic hydroxyl group to form the phenoxide in the potassium salt is expected to cause a bathochromic shift (a shift to longer wavelengths) in the λmax of the π → π* transition due to the increased electron-donating ability of the phenoxide group, which enhances the conjugation within the aromatic system.

| Compound | Absorption Maxima (λmax) | Reference |

| Propylparaben | ~196 nm, ~256 nm | sielc.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions and their fragments, detailed structural information can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. The molecular formula of propylparaben is C10H12O3, with a calculated monoisotopic mass of approximately 180.079 g/mol . t3db.ca In the case of this compound, the molecular formula is C10H11KO3.

HRMS analysis of the parent compound, propylparaben, in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]+ at an m/z corresponding to the exact mass of C10H13O3+. In negative ion mode, the deprotonated molecule [M-H]- would be observed at an m/z corresponding to the exact mass of C10H11O3-. massbank.eu For this compound, the molecular ion would be observed as the intact salt or as the deprotonated paraben anion depending on the ionization technique used.

The high precision of HRMS allows for the confident identification of the molecular formula from a measured mass, distinguishing it from other compounds with the same nominal mass.

| Compound/Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected m/z in HRMS |

| Propylparaben | C10H12O3 | 180.0786442 | 181.0859 ([M+H]+) |

| Deprotonated Propylparaben | C10H11O3- | 179.0714 | 179.0710 ([M-H]-) |

Data sourced from PubChem and MassBank. massbank.eunih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (typically the molecular ion or a protonated/deprotonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID) or other methods. The resulting product ions provide detailed structural information.

The fragmentation of propylparaben has been studied, and its pathways can be inferred to be similar for the anionic portion of this compound. In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]- at m/z 179 is selected as the precursor ion. massbank.eu

The primary fragmentation pathways observed for deprotonated propylparaben involve cleavages around the ester and alkyl chain. The following table summarizes the key fragment ions observed in the MS/MS spectrum of deprotonated propylparaben.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss | Reference |

| 179.0710 | 137.0240 | [C7H5O3]- / Loss of C3H6 (propene) | massbank.eu |

| 179.0710 | 136.0154 | [C7H4O3]-• / Loss of C3H7• (propyl radical) | massbank.eu |

| 179.0710 | 121.0292 | [C7H5O2]- / Loss of C3H6 and O | massbank.eu |

The most significant fragmentation is the loss of propene (C3H6) via a McLafferty-type rearrangement, leading to the formation of the 4-hydroxybenzoate (B8730719) anion at m/z 137. Another prominent fragmentation is the loss of a propyl radical (C3H7•), resulting in a radical anion at m/z 136. A further fragment at m/z 121 corresponds to the decarboxylated hydroxybenzoyl anion. These characteristic fragmentation patterns are crucial for the structural confirmation of propylparaben and, by extension, the anionic component of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide a foundational understanding of the electronic structure and energetic properties of molecules. For the propylparaben (B1679720) anion, these methods are instrumental in predicting its geometry, stability, and spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of the size of propylparaben. DFT calculations are used to determine the optimal three-dimensional arrangement of atoms (geometry optimization) and to understand the distribution of electrons within the molecule.

Studies on 4-hydroxybenzoic acid and its derivatives have employed DFT methods, such as B3LYP with basis sets like 6-31++G(d), to calculate optimized structures. researchgate.net These calculations generally show good agreement with experimental X-ray diffraction data, typically within a 2% margin of error. researchgate.net For the propylparaben anion, geometry optimization would reveal the precise bond lengths and angles of the molecule in its ground electronic state.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. A voltammetric and computational study on several parabens calculated the HOMO energy for propylparaben to be -8.995 eV. scielo.br This value is part of a trend where the HOMO energy increases with the length of the alkyl chain, suggesting an easier oxidation process for parabens with longer chains. scielo.br

Table 1: Calculated Electronic Properties of Propylparaben

| Property | Calculated Value (eV) | Computational Method |

|---|

This table presents the calculated Highest Occupied Molecular Orbital (HOMO) energy for propylparaben, providing insight into its electron-donating capability.

Ab Initio Calculations for Thermochemical Properties

Ab initio calculations, which are based on first principles without empirical parameters, are employed to determine various thermochemical properties. High-level composite methods like G3MP2 and G4 have been used to calculate the gas-phase enthalpies of formation for parabens with high accuracy. researchgate.net These theoretical calculations are crucial for establishing a consistent set of thermochemical data, especially when experimental values are scarce or in disagreement. researchgate.net

Another important thermochemical parameter is the bond dissociation enthalpy (BDE), which quantifies the energy required to break a specific bond. For phenolic compounds like propylparaben, the BDE of the phenolic O-H bond is particularly relevant for understanding antioxidant activity. DFT studies have been used to calculate these BDEs, providing insights into the mechanisms of free radical scavenging. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and understand its vibrational modes.

NMR Spectroscopy: While experimental ¹H and ¹³C NMR spectra for propylparaben are well-documented in various databases nih.govt3db.ca, computational prediction of NMR chemical shifts can be performed using DFT. These calculations can help in the assignment of experimental signals and in understanding how the electronic environment of each nucleus is influenced by the molecular structure.

IR and Raman Spectroscopy: Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. These simulations identify the frequencies and intensities of the vibrational modes of the molecule. A study on various Nipagin esters (parabens) used DFT to simulate their absorption spectra in the terahertz (THz) frequency range. researching.cn For propylparaben, a simulated absorption peak was found at 1.47 THz, which was in general agreement with the experimental peak at 1.37 THz. researching.cn The minor discrepancies are often attributed to intermolecular interactions in the solid state, which are not always fully captured in single-molecule simulations. researching.cn Predicted IR spectra are also available in databases, which can be compared with experimental data. hmdb.canist.gov

Table 2: Simulated Terahertz Absorption Peak for Propylparaben

| Spectroscopic Technique | Simulated Peak (THz) | Experimental Peak (THz) |

|---|

This table compares the computationally simulated and experimentally measured terahertz absorption peak for propylparaben, showing a good correlation.

Molecular Mechanics (MM) and Force Field Development

Molecular mechanics methods treat molecules as a collection of atoms held together by springs, offering a computationally less intensive approach than QM methods. This allows for the study of larger systems and longer timescales.

Conformational Analysis and Potential Energy Surfaces

The propyl chain of propylparaben can adopt different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy (and therefore more populated) conformations. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for each atom. nih.gov This allows for the study of the time-dependent behavior of molecules and their interactions with their environment.

Several MD simulation studies have investigated the behavior of propylparaben in various environments. For instance, extensive atomistic MD simulations have been used to study the interaction of propylparaben with model dipalmitoylphosphatidylcholine (DPPC) lipid bilayers. oatext.com These simulations revealed that propylparaben can readily penetrate the bilayer. oatext.com The free energy profiles for the insertion of propylparaben into the membrane were calculated, showing how the molecule orients itself within the lipid environment. oatext.com

Other MD simulations have explored the interaction of propylparaben with proteins, such as human serum albumin (HSA). oatext.comresearchgate.net These studies help to understand the binding affinity and the specific interactions (like hydrogen bonds) that stabilize the protein-ligand complex. It was found that propylparaben shows a higher binding affinity to HSA in terms of its hydrogen bonding network compared to some other parabens. oatext.com Furthermore, MD simulations have been employed to understand the sorption of propylparaben onto the surfaces of polymers like polyvinyl chloride (PVC), revealing the mechanism of adsorption at a molecular level. nih.gov

Investigation of Dynamic Behavior in Various Environments

Molecular dynamics (MD) simulations have been instrumental in observing the dynamic behavior of propylparaben in complex systems, such as biological membranes and interactions with polymers.

Atomistic MD simulations were used to study the spontaneous interaction of propylparaben (PPB) with a model dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, which mimics a cell membrane. These simulations, running for 100 nanoseconds, showed that propylparaben molecules spontaneously penetrate the bilayer. oatext.com Once adsorbed, the propylparaben molecules were observed to significantly decrease the mobility of the DPPC lipids, indicating a strong interaction that perturbs the membrane's biophysical properties. oatext.com This is consistent with experimental data suggesting that propylparaben intercalates between the polar groups of the phospholipids (B1166683). oatext.com

Further computational studies have explored the sorption of propylparaben on different polymer surfaces. MD simulations investigating the interaction with polyvinyl chloride (PVC) and fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing surfaces suggest that the primary mechanism of sorption is adsorption. nih.gov The simulations, validated by experimental data, showed significant sorption to PVC, while minimal interaction was observed with FEP. nih.gov

At the quantum level, quantum chemical calculations have been used to investigate the degradation pathways of propylparaben. One study confirmed that hydroxyl radicals (•OH) can mediate the transformation of propylparaben to methylparaben. researchgate.net By analyzing thermal and kinetic parameters, the calculations identified the dominant reaction mechanism as •OH-initiated H-abstraction from the propyl side chain, followed by C-C bond cleavage. researchgate.net

Ligand-Ion Interactions and Solvation Effects

The interaction of propylparaben with its surrounding environment, including ions and solvent molecules, is critical to its function. Computational studies have provided a detailed picture of these interactions.

In the context of biological systems, propylparaben is known to induce potassium efflux in bacteria like Escherichia coli. researchgate.netresearchgate.net This effect is linked to its ability to permeabilize the bacterial membrane, an interaction that involves porin channels. researchgate.net Molecular modeling studies have explored the binding of propylparaben to transport proteins like Human Serum Albumin (HSA). Docking calculations identified a primary binding site for propylparaben in HSA's subdomain IIA, a region characterized by both electrostatic and hydrophobic properties. oatext.com Further simulations showed that propylparaben exhibits a high binding affinity to HSA. oatext.com

The solvation of propylparaben has been investigated in various media. Umbrella sampling simulations were used to compute the potential of mean force (PMF), or free energy profile, for the insertion of a single propylparaben molecule into a DPPC lipid bilayer. oatext.com This provides a quantitative measure of the solvation and interaction energy within the membrane environment. oatext.com The results align with experimental findings that propylparaben strongly binds and intercalates between the membrane's polar head groups. oatext.com

Classical molecular dynamics simulations have also been performed to study the solvation of propylparaben in supercritical carbon dioxide containing methanol (B129727) as a cosolvent. These simulations revealed that solvation is driven by the formation of stable hydrogen bonds between the hydroxyl group of the paraben and the methanol molecules. researchgate.net This work highlighted how the solvation mechanism changes with the structure of the paraben. researchgate.net

| Environment | Computational Method | Key Findings | Reference |

|---|---|---|---|

| DPPC Lipid Bilayer | Molecular Dynamics (MD), Umbrella Sampling | Spontaneous penetration of the bilayer; reduction of lipid mobility; strong binding between polar head groups. | oatext.com |

| Human Serum Albumin (HSA) | MD, Protein-Ligand Docking | Identified binding site in subdomain IIA; high binding affinity. | oatext.com |

| Supercritical CO₂ with Methanol | Classical Molecular Dynamics | Solvation occurs via stable hydrogen bond formation with the cosolvent. | researchgate.net |

| Polymer Surfaces (PVC, FEP) | Molecular Dynamics (MD) | Sorption mechanism is adsorption; significant interaction with PVC, minimal with FEP. | nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies from a Computational Perspective

SAR and QSAR studies use computational models to correlate a molecule's chemical structure with its biological activity or chemical properties. Several such studies have included propylparaben.

One study combined cyclic voltammetry experiments with computational analysis to evaluate the redox behavior of a series of parabens. A strong correlation was found between the length of the alkyl ester chain and the compound's redox potential. scielo.br The computational results confirmed that the side chain stabilizes the paraben radical, demonstrating a clear structure-activity relationship where the oxidation potential decreases as the alkyl chain length increases. scielo.br

QSAR models have been developed to predict specific properties and activities. A study focusing on the hydrolysis of parabens used quantum chemical calculations (Density Functional Theory) to simulate reaction pathways. bohrium.com This work led to the development of a QSAR model for predicting the base-catalyzed hydrolysis rate constant (log k_B), providing a quantitative link between structure and degradation kinetics. bohrium.com Another QSAR analysis on a dataset including propylparaben was used to create a model for predicting skin sensitization potential based on the local lymph node assay (LLNA). oup.com This model utilized 4D-fingerprints and logistic regression to classify compounds into different potency categories. oup.com Furthermore, a virtual screening effort based on a QSAR model using topological descriptors predicted that propylparaben possesses anticonvulsant activity. academicjournals.orgresearchgate.net

| Predicted Activity/Property | Computational Approach | Key Descriptors/Basis | Reference |

|---|---|---|---|

| Redox Behavior | Computational Chemistry (unspecified) | Alkyl chain length (substituent inductive effects). | scielo.br |

| Hydrolysis Kinetics (log k_B) | QSAR, Density Functional Theory (DFT) | Quantum chemical descriptors. | bohrium.com |

| Skin Sensitization | QSAR, Logistic Regression | 4D-Fingerprints. | oup.com |

| Anticonvulsant Activity | QSAR, Virtual Screening | Topological descriptors. | academicjournals.orgresearchgate.net |

Mechanistic Insights into the Degradation of Potassium Propyl 4-Oxidobenzoate

The stability of chemical compounds is a critical factor in various scientific and industrial applications. This article delves into the mechanistic studies of the degradation pathways of this compound, a compound closely related to the widely studied propylparaben. The degradation of this compound can be initiated through several mechanisms, including hydrolysis, photolysis, and oxidation, each leading to distinct degradation products and following different kinetic patterns. Understanding these pathways is essential for predicting the compound's environmental fate and ensuring its stability in various formulations.

Mechanistic Studies of Degradation Pathways

Thermal Decomposition Studies and Pathways

The thermal decomposition of this compound, the potassium salt of propylparaben, is a critical area of study for understanding its stability and degradation profile under elevated temperatures. While specific, in-depth studies exclusively focusing on the thermal degradation of this particular salt are limited in publicly accessible literature, a scientifically robust understanding of its decomposition pathways can be constructed by examining research on closely related compounds. These include propylparaben itself, other potassium salts of p-hydroxybenzoic acid esters, and the general principles of thermal decomposition for phenolic compounds and carboxylates.

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition characteristics of compounds. researchgate.net When coupled with mass spectrometry (TGA-MS), it allows for the identification of gaseous products evolved during decomposition, providing crucial insights into the degradation mechanism. process-insights.comroyce.ac.uk

Based on the thermal behavior of analogous structures, the decomposition of this compound is anticipated to proceed through a multi-step process. The presence of the potassium ion, the ester group, and the aromatic ring all influence the sequence and nature of the degradation reactions.

Initial Decomposition Phase:

The initial phase of thermal decomposition is likely to involve the scission of the propyl ester group. This can occur through several potential mechanisms. One probable pathway is the cleavage of the C-O bond between the carbonyl carbon and the propyloxy group.

Another possibility, common in the pyrolysis of esters, involves the breaking of the C-O and C-H bonds, which would lead to the formation of an acid and an alkene. researchgate.net In this case, it would result in p-hydroxybenzoic acid and propene.

Intermediate and Final Decomposition Stages:

Following the initial breakdown of the ester, the resulting intermediates undergo further decomposition at higher temperatures. A key intermediate would be potassium p-hydroxybenzoate. Patent literature concerning the synthesis of p-hydroxybenzoic acid indicates that dipotassium (B57713) p-hydroxybenzoate is thermally stable up to approximately 454°C, but decarboxylation can be initiated at temperatures as low as 230°C. google.comgoogle.com

This decarboxylation step is a critical part of the degradation pathway, leading to the formation of phenol and potassium carbonate or potassium oxide and carbon dioxide. The general degradation pathway for parabens often involves hydrolysis to p-hydroxybenzoic acid, followed by decarboxylation to phenol. nih.gov In the solid state at high temperatures, a similar decarboxylation of the potassium salt is expected.

The thermal decomposition of the resulting phenolic structures and any aliphatic fragments would then proceed, likely through free radical mechanisms, leading to the formation of smaller, more volatile compounds and a final char residue. Studies on the pyrolysis of biomass containing potassium have shown that potassium catalyzes thermochemical reactions, promoting the formation of smaller molecules. nih.gov

Interactive Data Table: Potential Thermal Decomposition Products

The following table outlines the potential products formed during the thermal decomposition of this compound, based on the analysis of related chemical structures and decomposition mechanisms.

| Product Name | Chemical Formula | Boiling Point (°C) | Likely Formation Pathway |

| Propene | C₃H₆ | -47.6 | Cleavage of the propyl ester group. |

| Propanol (B110389) | C₃H₈O | 97 | Hydrolysis of the ester group (if water is present). |

| Phenol | C₆H₅OH | 181.7 | Decarboxylation of p-hydroxybenzoic acid intermediate. |

| Carbon Dioxide | CO₂ | -78.5 (sublimes) | Decarboxylation of the carboxylate group. |

| Potassium Carbonate | K₂CO₃ | Decomposes | Reaction of potassium oxide with carbon dioxide. |

| Potassium Oxide | K₂O | 1900 (decomposes) | Decomposition of potassium salts. |

| p-Hydroxybenzoic acid | C₇H₆O₃ | Decomposes | Initial cleavage of the ester linkage. |

Summary of Research Findings:

Detailed experimental data from TGA-MS analysis of this compound would be required to definitively confirm these pathways and the exact temperature ranges for each decomposition step. However, the existing body of research provides a strong foundation for predicting the thermal degradation behavior.

A study on the degradation of a mixture of parabens, including propylparaben, in the presence of potassium chloride in pharmaceutical formulations, utilized HPLC to identify degradation products, with p-hydroxybenzoic acid being a key degradant. nih.gov While this study focused on stability in a dosage form rather than pure thermal decomposition, it supports the initial hydrolysis/cleavage to p-hydroxybenzoic acid.

Furthermore, research on the thermal decarboxylation of hydroxy-substituted benzoic acids shows that the reaction proceeds via a first-order rate law, with the thermal stability being dependent on the position of the hydroxyl group. researchgate.net This underscores the likelihood of decarboxylation as a major step in the thermal degradation of this compound.

The table below summarizes key findings from related research that inform the predicted thermal decomposition pathway.

| Research Focus | Relevant Findings | Citation |

| Thermal stability of potassium p-hydroxybenzoate | Dipotassium p-hydroxybenzoate is stable up to ~454°C; decarboxylation can occur above 230°C. | google.comgoogle.com |

| General paraben degradation | The first step is often hydrolysis of the ester bond to form p-hydroxybenzoic acid, followed by decarboxylation to phenol. | nih.gov |

| Pyrolysis of esters | Can lead to the formation of an acid and an alkene. | researchgate.net |

| Influence of potassium in pyrolysis | Promotes thermochemical reactions and the formation of smaller molecules. | nih.gov |

| Thermal decarboxylation of aromatic acids | A well-established reaction mechanism for compounds with similar structures. | researchgate.netrsc.org |

Investigation of Biomolecular Interaction Mechanisms in Vitro

Binding Affinity Studies with Model Biomolecules (e.g., Proteins, Lipids, Nucleic Acids)

The interaction of propylparaben (B1679720) with model biomolecules, particularly proteins, has been a subject of significant research. Studies indicate that propylparaben exhibits notable binding affinity for serum albumins, the primary carrier proteins in the bloodstream. Computational studies have shown that among various parabens, propylparaben, along with methylparaben and butylparaben, demonstrates a higher binding affinity for human serum albumin (HSA), which is linked to its hydrogen bonding capabilities. oatext.com While extensive research exists on protein and lipid interactions, there is less available data on the specific binding affinity of propylparaben with nucleic acids in vitro.

Spectroscopic Techniques for Interaction Analysis (e.g., Fluorescence Quenching, Circular Dichroism Spectroscopy)

Spectroscopic methods are pivotal in elucidating the binding dynamics between small molecules and proteins.

Fluorescence Quenching

Fluorescence quenching studies are commonly employed to characterize the interaction between propylparaben and serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). The intrinsic fluorescence of these proteins, primarily due to tryptophan and tyrosine residues, is quenched upon binding with propylparaben. This quenching allows for the calculation of binding parameters.

Research indicates that the fluorescence quenching of BSA by propylparaben occurs via a static quenching mechanism, which implies the formation of a non-fluorescent ground-state complex between the paraben and the protein. researchgate.net This interaction has been confirmed in multiple studies, which helps in determining the binding constants and the number of binding sites. researchgate.netresearchgate.net The binding process is spontaneous and involves forces such as hydrogen bonds and van der Waals interactions. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique used to assess changes in the secondary structure of a protein upon ligand binding. nih.gov For proteins, characteristic CD spectra in the far-UV region (190-250 nm) provide information about the content of α-helices, β-sheets, and random coil structures. nih.govnih.gov

Studies investigating the binding of propylparaben to serum albumin have utilized CD spectroscopy to confirm that the interaction induces conformational changes in the protein's secondary structure. researchgate.netresearchgate.net The alteration of the protein's native structure upon complex formation is a key aspect of understanding the functional consequences of such binding.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. europa.eueuropa.eu This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. europa.eutheic2.org

The principle involves titrating the ligand (propylparaben) into a sample cell containing the macromolecule (e.g., a protein) and measuring the minute heat changes. europa.eu The resulting data are fitted to a binding model to extract the thermodynamic parameters. ITC has been identified as a key technique for systematically investigating the binding interactions between parabens and proteins like BSA. researchgate.net The thermodynamic profile helps to elucidate the nature of the forces driving the complex formation; for instance, a negative enthalpy change is often associated with hydrogen bonding and van der Waals forces. researchgate.net

| Parameter | Symbol | Description |

|---|---|---|

| Binding Affinity (Association Constant) | Kₐ | Measures the strength of the binding interaction between the ligand and the macromolecule. It is the reciprocal of the dissociation constant (Kₐ = 1/Kₐ). |

| Stoichiometry | n | Represents the number of ligand molecules that bind to a single macromolecule. |

| Enthalpy Change | ΔH | The heat released or absorbed during the binding event. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic one. |

| Entropy Change | ΔS | A measure of the change in randomness or disorder of the system upon binding. |

| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of the binding process. It is calculated from the other parameters using the equation: ΔG = ΔH - TΔS = -RTln(Kₐ). A negative ΔG signifies a spontaneous interaction. |

Enzyme Inhibition Kinetics and Mechanism (if applicable to known targets)

Propylparaben has been shown to interact with and inhibit certain enzymes, which is a significant aspect of its biological activity. Research has demonstrated its inhibitory effects on enzymes involved in steroid metabolism.

One key target is the enzyme aromatase, which is responsible for converting androgens to estrogens. Studies have shown that propylparaben can inhibit aromatase activity. nih.gov Another target includes estrogen sulfotransferases (SULTs), enzymes that metabolize estrogens. The inhibitory potency of parabens on SULTs has been found to increase with the length of their alkyl chain, with propylparaben showing inhibitory activity. nih.govnih.gov

| Enzyme Target | Cell/System Used | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Aromatase | MCF-7 cells | 3.5 µM | nih.gov |

| Estrogen Sulfotransferase (SULT) | Human skin cytosol | IC₅₀ for Butylparaben was 37 µM; potency increases with chain length, indicating inhibition by Propylparaben. | nih.govnih.gov |

| Estrogen Receptor α (ERα) | Competitive inhibition assay | 2.07E-6 to 5.55E-5 M (range for multiple parabens including propylparaben) | malvernpanalytical.com |

| Estrogen Receptor β (ERβ) | Competitive inhibition assay | 2.07E-6 to 5.55E-5 M (range for multiple parabens including propylparaben) | malvernpanalytical.com |

Membrane Interaction Studies (e.g., Liposome Binding, Permeability Mechanisms)

The interaction of propylparaben with cell membranes is a crucial aspect of its mechanism of action. Studies using model membranes, such as liposomes made from dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidic acid (DPPA), have provided detailed insights into these interactions. Techniques like Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in this area.

Research shows that propylparaben molecules bind strongly to and intercalate between the polar headgroups of phospholipids (B1166683) in the membrane bilayer. oatext.com This insertion leads to several biophysical changes:

Increased Membrane Fluidity: The incorporation of propylparaben into DPPC and DPPA vesicles causes a significant decrease in the gel-to-liquid crystalline phase transition temperature (Tₘ), which indicates an increase in membrane fluidity. This is attributed to a reduction in the interactions between the phospholipid headgroups.

Disruption of Pre-transition: In DPPC vesicles, propylparaben also depresses the pre-transition temperature and can cause the pre-transition to disappear at high concentrations.

Penetration into the Bilayer: The alkyl chain of the propylparaben molecule penetrates into the cooperative region of the membrane.

Phase Segregation: At high concentrations in multilamellar vesicles (MLVs), propylparaben can cause phase segregation, leading to the coexistence of paraben-rich and paraben-poor domains within the bilayer.

These findings from DSC and NMR studies are consistent with molecular dynamics simulations, which also show propylparaben penetrating the lipid bilayer. oatext.com Liposomes are also utilized as formulation tools to encapsulate hydrophobic compounds like propylparaben, taking advantage of the non-polar environment within the lipid bilayer.

Advanced Molecular Docking and Dynamics Simulations of Biomolecular Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the interaction of propylparaben with biomolecules, complementing experimental data.

Protein-Ligand Docking and MD Simulations: Molecular docking has been used to predict the binding sites of parabens on proteins like Human Serum Albumin (HSA). oatext.com These predictions often align with experimentally determined binding sites. oatext.com Following docking, MD simulations are used to refine the protein-ligand complex and analyze the stability and nature of the interactions. For the HSA-propylparaben complex, MD simulations have highlighted the importance of hydrogen bonds in its binding affinity. oatext.com Simulations lasting hundreds of nanoseconds show that propylparaben, once bound, remains stable within the binding pocket. oatext.com

Electrochemical Behavior and Applications in Materials Science

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) has been a primary technique for studying the electrochemical behavior of parabens, including propylparaben (B1679720). These studies consistently reveal an irreversible anodic peak, which is attributed to the oxidation of the phenolic hydroxyl group. scielo.brmdpi.com The electrochemical oxidation of propylparaben has been investigated on various electrode surfaces, such as glassy carbon and boron-doped diamond (BDD) electrodes. scielo.brmdpi.comresearchgate.net

On a glassy carbon electrode, propylparaben exhibits a single irreversible anodic peak at approximately 0.8 V. scielo.br The exact potential can be influenced by the length of the alkyl chain in the paraben structure, with longer chains slightly facilitating oxidation due to their electron-donating character. scielo.br The pH of the solution also plays a crucial role; for instance, the peak potential for propylparaben oxidation has been observed to shift with pH, indicating the involvement of protons in the electrode reaction. researchgate.net The optimal pH for the oxidation of propylparaben has been identified as 7.0, as at higher pH values, hydrolysis to 4-hydroxybenzoic acid can occur. researchgate.net

Chronoamperometric measurements have been employed to develop analytical methods for the detection of parabens. mdpi.com This technique allows for the creation of calibration plots with good linearity between current and concentration, demonstrating its utility in quantitative analysis. mdpi.com

Table 1: Cyclic Voltammetry Data for Propylparaben Oxidation

| Electrode Material | Anodic Peak Potential (Epa) | pH | Key Observation | Reference |

|---|---|---|---|---|

| Glassy Carbon | ~0.8 V | Not specified | Irreversible oxidation peak. scielo.br | scielo.br |

| Boron-Doped Diamond | > +0.9 V vs. SCE | Not specified | Progressive increase in current peak with concentration. mdpi.com | mdpi.com |

| Boron-Doped Diamond | Varies with pH | 2.0 - 7.0 | Linear relationship between peak potential and pH. researchgate.net | researchgate.net |

Impedance Spectroscopy for Charge Transfer and Diffusion Kinetics

Investigation of Redox Properties and Mechanisms

The redox mechanism of propylparaben, and by extension its potassium salt, is centered on the irreversible oxidation of the phenolic group to form a quinonic species. scielo.br The electron-donating nature of the propyl group slightly influences this oxidation process, making it somewhat easier compared to parabens with shorter alkyl chains like methylparaben. scielo.br

Potential as Component in Electrochemical Devices (e.g., Electrolytes, Electrode Materials for Ion Storage)

The established electrochemical activity of the propylparaben moiety suggests potential applications in the field of electrochemical devices, primarily in the domain of electrochemical sensors. The well-defined oxidation peak of propylparaben allows for its sensitive and selective detection, which has been leveraged in the development of analytical methods for its quantification in various matrices. mdpi.comresearchgate.net The use of advanced electrode materials like boron-doped diamond has been shown to enhance the sensitivity and performance of these sensors. mdpi.comresearchgate.net

The potential use of potassium propyl 4-oxidobenzoate as a component in electrolytes or as an electrode material for ion storage (e.g., in batteries or supercapacitors) is less explored. While the potassium ions could theoretically participate in charge storage mechanisms in potassium-ion batteries, the organic part of the molecule would also need to exhibit stable and reversible redox chemistry suitable for energy storage applications. The irreversible nature of the phenolic group's oxidation presents a significant challenge for its use in rechargeable energy storage systems where high reversibility is a key requirement. scielo.br Further research would be necessary to modify the molecular structure to enhance its electrochemical reversibility or to explore its use in applications where irreversibility is not a limiting factor.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the routine analysis of potassium propyl 4-oxidobenzoate due to its robustness, precision, and wide applicability. Reversed-phase HPLC is the most common mode of separation, where a non-polar stationary phase is used with a more polar mobile phase.

Development of a successful HPLC method involves the careful selection of the column, mobile phase composition, and detector. For the analysis of propylparaben (B1679720) and its potassium salt, C8 and C18 columns are frequently employed, offering excellent separation from other parabens and potential matrix components. thaiscience.infonih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of a buffer like phosphate (B84403) or acetate (B1210297) to control the pH and ensure consistent retention times. chromatographyonline.comopenmedicinalchemistryjournal.com A stability-indicating HPLC method was developed for the simultaneous determination of a paraben mixture and its degradation products in effervescent potassium chloride tablets. tandfonline.com The chromatographic separation was achieved on a Waters Cortecs C18 column (2.7 μm, 4.6 × 150 mm) using a gradient elution with a mobile phase consisting of 0.1% orthophosphoric acid in water and a mixture of purified water, acetonitrile, and orthophosphoric acid. tandfonline.com

UV detection is commonly set at wavelengths between 254 nm and 280 nm, where the benzene (B151609) ring of the paraben molecule exhibits strong absorbance. thaiscience.infotandfonline.com Method validation is performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the method is fit for its intended purpose. nih.govrroij.com

Interactive Table 1: Example of HPLC Method Parameters for Propylparaben Analysis

| Parameter | Condition | Reference |

| Column | Purospher® STAR RP-18 endcapped (5µm) 150x4.6 mm | nih.gov |

| Mobile Phase | Acetonitrile and ultrapure water (50/50; v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Injection Volume | 10 µL | tandfonline.com |

| Column Temperature | 35°C | tandfonline.com |

Interactive Table 2: Summary of HPLC Method Validation Data for Propylparaben

| Validation Parameter | Result | Reference |

| Linearity Range | 0.17–6.26 µg/mL | nih.gov |

| Correlation Coefficient (r²) | >0.999 | rroij.com |

| Intra-day Precision (%RSD) | < 0.7% | nih.gov |

| Inter-day Precision (%RSD) | < 2% | nih.gov |

| Accuracy (Recovery) | 98–102% | nih.govopenmedicinalchemistryjournal.com |

| Limit of Detection (LOD) | 0.1 to 0.8 ng/mL | openmedicinalchemistryjournal.com |

| Limit of Quantification (LOQ) | 0.3 to 2.7 ng/mL | openmedicinalchemistryjournal.com |

Mass Spectrometry Coupling (LC-MS) for Trace Analysis

For the analysis of trace levels of this compound, coupling HPLC with mass spectrometry (LC-MS) provides unparalleled sensitivity and selectivity. This technique is particularly valuable for analyzing complex matrices where co-eluting substances might interfere with UV detection.

LC-MS/MS, using a triple quadrupole mass spectrometer, is often employed for quantitative analysis in multiple reaction monitoring (MRM) mode. chromatographyonline.com Electrospray ionization (ESI) is a common ionization source, and for parabens, it can be operated in both positive and negative ion modes. chromatographyonline.comnih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ is monitored. For propylparaben, the precursor ion at m/z 179.1 is often selected. nih.gov A study on the bioanalysis of propylparaben and its metabolites used negative ion electrospray for quantification. nih.gov Another study quantified methyl and propyl parabens using LC-MS/MS with electrospray negative ion mode, monitoring the transition of the molecular ion to a product ion. tandfonline.com

The development of an LC-MS/MS method allows for the establishment of low limits of detection (LOD) and quantification (LOQ), making it suitable for trace analysis in various samples. chromatographyonline.com

Interactive Table 3: Example of LC-MS/MS Parameters for Propylparaben Analysis

| Parameter | Condition | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Negative | tandfonline.comnih.gov |

| Precursor Ion (Q1) | m/z 179.1 | nih.gov |

| Product Ion (Q3) | m/z 91.80 | tandfonline.com |

| Collision Energy | Analyte-dependent optimization | chromatographyonline.com |

| LOD | 0.91 to 4.19 µg/mL (for a mix of preservatives) | chromatographyonline.com |

| LOQ | 3.03 to 14.00 µg/mL (for a mix of preservatives) | chromatographyonline.com |

Gas Chromatography (GC) for Volatile Degradation Products (if applicable)

While this compound itself is not highly volatile, Gas Chromatography (GC) can be a valuable tool for the analysis of its potential volatile degradation products. The degradation of parabens can occur through hydrolysis of the ester bond, leading to the formation of p-hydroxybenzoic acid, which can further decarboxylate to phenol (B47542) under certain conditions. researchgate.netijrps.com Phenol is a volatile compound amenable to GC analysis.

GC coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile organic compounds. rjstonline.com For the analysis of less volatile compounds like parabens themselves by GC, a derivatization step is often required to increase their volatility and improve chromatographic performance. core.ac.uk However, for analyzing volatile degradation products like phenol, direct injection may be possible. A thermal desorption-GC-MS method has been developed for the determination of various personal care products, including propylparaben, in air samples, demonstrating the feasibility of GC for related compounds. nih.gov

The development of a GC method for volatile degradation products would involve optimizing the temperature program of the GC oven, selecting a suitable capillary column (e.g., a non-polar or mid-polar column), and setting the parameters of the mass spectrometer for sensitive detection.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation and analysis of charged and neutral species. For the analysis of this compound, Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are the most relevant modes.

In CZE, charged analytes migrate in a buffer-filled capillary under the influence of an electric field. Since the propyl 4-oxidobenzoate anion is charged, CZE is a suitable technique. A study on the simultaneous determination of chloramphenicol, methylparaben, and propylparaben in eye drops utilized a 30 mM sodium tetraborate (B1243019) solution at pH 9.3 as the background electrolyte. nih.gov Another study described a validated CE method for the determination of several parabens using a 20 mM borate (B1201080) buffer (pH 9.0) with 10% methanol. researchgate.net

MEKC is used for the separation of both charged and neutral analytes. In this technique, a surfactant is added to the buffer at a concentration above its critical micelle concentration. The analytes partition between the micelles and the aqueous buffer, leading to separation. This technique has been successfully applied to the separation of various parabens. nih.govmagtech.com.cn

Interactive Table 4: Example of Capillary Electrophoresis Method Parameters for Propylparaben Analysis

| Parameter | Condition | Reference |

| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |

| Background Electrolyte | 30 mM Sodium Tetraborate, pH 9.3 | nih.gov |

| Applied Voltage | 25 kV | nih.gov |

| Detection | UV at 280 nm | nih.gov |

| Capillary | Uncoated fused silica | scirp.org |

| Injection | Hydrodynamic | researchgate.net |

Hyphenated Techniques for Comprehensive Profiling

To achieve a more comprehensive understanding of a sample containing this compound and its potential impurities or degradation products, advanced hyphenated techniques are employed. These methods combine two or more analytical techniques to provide multi-dimensional data.

One such powerful technique is two-dimensional liquid chromatography (2D-LC). A 2D-LC method was developed for the simultaneous determination of parabens and inorganic anions in cosmetics. rsc.org This approach uses a valve-switching system to couple a reversed-phase UHPLC separation in the first dimension with an ion chromatography separation in the second dimension. rsc.org This allows for the concurrent analysis of both the organic paraben components and any associated inorganic ions in a single run, significantly reducing analysis time and complexity. rsc.org

Another advanced hyphenated technique is the coupling of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR). This provides detailed structural information about the separated compounds, which is invaluable for the identification of unknown impurities or degradation products. wisdomlib.org Similarly, the hyphenation of supercritical fluid extraction (SFE) with GC-MS offers a solvent-less sample preparation and analysis approach for preservatives in complex matrices. rsc.org

These sophisticated hyphenated techniques provide a level of detail that is often unattainable with single-dimensional analytical methods, making them essential tools for in-depth product characterization and research. ijsr.net

Future Research Directions and Unexplored Avenues

Exploration of Supramolecular Chemistry and Self-Assembly

The unique combination of a carboxylate group, an aromatic ring, and an alkyl chain in potassium propyl 4-oxidobenzoate makes it an intriguing candidate for studies in supramolecular chemistry and self-assembly. The non-covalent interactions, such as ion-dipole interactions, hydrogen bonding, and π-π stacking, can be harnessed to create novel, ordered structures with tailored functionalities.

Future research in this area could focus on the controlled self-assembly of this compound in various solvent environments. It is known that related compounds, such as potassium benzoate (B1203000), can form lamellar crystal structures. researchgate.net The introduction of the propyl ester group in this compound could lead to more complex and potentially useful self-assembled morphologies. The interplay between the hydrophilic potassium carboxylate head and the hydrophobic propyl-substituted phenyl tail suggests amphiphilic behavior, which could be exploited to form micelles, vesicles, or liquid crystals.

Table 1: Crystallographic Data of a Related Compound: Potassium Benzoate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 10.12458(4) |

| b (Å) | 21.2413(1) |

| c (Å) | 7.89784(3) |

| β (°) | 90 |

| Data for potassium benzoate, which can serve as a reference for future crystallographic studies of this compound. researchgate.net |

Development of Novel Analytical Probes based on this compound

The development of novel analytical probes for the detection of various analytes is a significant area of chemical sensor research. The structural motifs within this compound, namely the phenoxide and benzoate functionalities, are known to be effective in the design of chemical sensors. nih.govresearchgate.netbeilstein-journals.org

Future research could explore the potential of this compound as a scaffold for creating new colorimetric or fluorometric probes. The phenoxide group, for instance, can be a key component in probes for detecting metal ions or changes in pH. sigmaaldrich.comfishersci.com The aromatic ring can be functionalized to tune the probe's selectivity and sensitivity. By incorporating appropriate chromophores or fluorophores, it may be possible to design probes that exhibit a detectable change in their optical properties upon binding to a target analyte.

The self-assembly properties of this compound could also be leveraged to create sensor arrays. Nanostructures formed through self-assembly could provide a high surface area for analyte interaction, potentially enhancing the sensitivity of the sensor. Research into modifying electrode surfaces with self-assembled monolayers of this compound or its derivatives could lead to new electrochemical sensors. researchgate.net

Table 2: Examples of Sensing Mechanisms Involving Benzoate and Phenoxide Moieties

| Sensing Mechanism | Analyte Type | Principle |

| Fluorescence Quenching | Metal Cations | Binding of the metal ion to the phenoxide or carboxylate group quenches the fluorescence of a nearby fluorophore. |

| Colorimetric Change | pH | Protonation or deprotonation of the phenoxide group leads to a change in the electronic structure and a visible color change. |

| Electrochemical Detection | Various Ions | Interaction of the analyte with a surface-modified electrode containing benzoate or phenoxide groups alters the electrochemical signal. |

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry and theoretical modeling are powerful tools for predicting the properties and behavior of molecules, guiding experimental work, and providing insights into reaction mechanisms. For this compound, advanced theoretical modeling represents a significant and largely unexplored avenue of research.

Future theoretical studies could focus on several key areas. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, its vibrational frequencies (IR and Raman spectra), and its NMR chemical shifts. Such calculations would be invaluable for characterizing the compound and interpreting experimental data.

Furthermore, molecular dynamics (MD) simulations could be used to investigate the self-assembly behavior of this compound in different solvents and at various concentrations. These simulations can provide a detailed picture of the formation of aggregates, the role of solvent molecules, and the dynamics of the self-assembly process. Understanding the cation-π interactions between the potassium ion and the aromatic ring is crucial, and theoretical studies can quantify the strength and nature of these interactions. rsc.orgelsevierpure.com

Predictive modeling can also be extended to forecast the potential of this compound in specific applications. For example, quantum mechanics/molecular mechanics (QM/MM) methods could be used to model the interaction of the molecule with a target analyte, aiding in the design of new analytical probes. Machine learning models, trained on data from related compounds, could also be developed to predict properties such as solubility, toxicity, and efficacy as a preservative. acs.orgresearchgate.netacs.org

Table 3: Potential Theoretical Studies on this compound

| Theoretical Method | Research Goal | Predicted Outcome |

| Density Functional Theory (DFT) | Structural and Spectroscopic Characterization | Optimized geometry, vibrational frequencies, NMR chemical shifts. |

| Molecular Dynamics (MD) | Understanding Self-Assembly | Aggregation behavior in solution, formation of micelles or other supramolecular structures. |

| QM/MM | Design of Analytical Probes | Binding affinities and interaction energies with specific analytes. |

| Machine Learning | Property Prediction | Estimation of solubility, toxicity, and other physicochemical properties. |

Q & A

Q. What are the optimal synthesis conditions for Potassium propyl 4-oxidobenzoate, and how can purity be validated?

Methodological Answer: Synthesis typically involves the esterification of 4-hydroxybenzoic acid with propanol, followed by neutralization with potassium hydroxide. Key parameters include:

- Reaction Temperature: 80–100°C under reflux to ensure complete esterification.

- Catalyst: Sulfuric acid (0.5–1% w/w) for esterification efficiency .

- Neutralization: Use aqueous KOH (1:1 molar ratio) to form the potassium salt.

Purity Validation:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile:water, 60:40 v/v) .

- Spectroscopy: FT-IR to confirm ester (C=O stretch at ~1740 cm⁻¹) and phenolic O–K bonds (broad band ~3400 cm⁻¹) .

Q. How does this compound interact with aqueous solutions, and what factors influence its stability?

Methodological Answer: Stability is pH-dependent due to hydrolysis of the ester bond:

- Acidic Conditions (pH < 4): Rapid hydrolysis to 4-hydroxybenzoic acid and propanol.

- Neutral/Alkaline (pH 7–9): Stable for >30 days at 25°C .

Experimental Design:

- Prepare buffered solutions (pH 2–10).

- Monitor degradation via HPLC at intervals (0, 7, 14, 30 days).

- Calculate half-life (t₁/₂) using first-order kinetics.

Key Factors:

- Ionic Strength: High salt concentrations accelerate hydrolysis.

- Light Exposure: UV light induces photodegradation; use amber glassware .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on the antimicrobial efficacy of this compound across studies?

Methodological Answer: Discrepancies arise from variations in:

- Microbial Strains: Gram-negative bacteria (e.g., E. coli) show lower susceptibility due to outer membrane barriers.

- Bioavailability: Solubility differences in culture media (e.g., lipid-rich media reduce efficacy).

Resolution Strategy:

- Standardize test conditions (e.g., CLSI M07-A11 guidelines).

- Use isothermal titration calorimetry (ITC) to quantify binding affinity to microbial membranes .